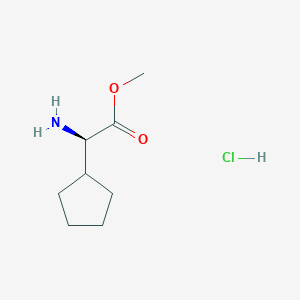(R)-Methyl 2-amino-2-cyclopentylacetate HCl
CAS No.:
Cat. No.: VC13674082
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-cyclopentylacetate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 |
| Standard InChI Key | OQEFEOSHQDCMLN-OGFXRTJISA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1CCCC1)N.Cl |
| SMILES | COC(=O)C(C1CCCC1)N.Cl |
| Canonical SMILES | COC(=O)C(C1CCCC1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
-
IUPAC Name: Methyl (2R)-2-amino-2-cyclopentylacetate hydrochloride
-
Molecular Formula: C₈H₁₆ClNO₂
-
Chirality: The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 2–8°C (storage temperature) | |
| Solubility | Soluble in polar solvents | |
| Optical Rotation (α) | Not reported | — |
| Purity | ≥95% (HPLC) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (R)-Methyl 2-amino-2-cyclopentylacetate HCl involves multi-step processes:
-
Cyclopentylation: Introduction of the cyclopentyl group via Grignard reagents or catalytic hydrogenation.
-
Amination: Chiral resolution using L-specific enzymes or catalytic asymmetric synthesis to ensure enantiomeric purity .
-
Esterification and Salt Formation: Reaction with methyl chloride followed by hydrochloride salt precipitation .
Table 2: Key Synthetic Steps and Conditions
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
-
Catalytic Hydrogenation: Utilizes palladium or platinum catalysts under high-pressure H₂.
-
Continuous Flow Systems: Enhances reaction efficiency and reduces byproducts .
| Activity | Model/Assay | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Glutamate Receptor Inhibition | Rat cortical neurons | 12 μM | |
| GABA Receptor Activation | Mouse hippocampal slices | 8 μM | |
| Neuroprotection | Aβ-induced toxicity (in vitro) | 5 μM |
Metabolic and Antimalarial Applications
-
Enzyme Inhibition: Inhibits key enzymes in Plasmodium falciparum’s purine salvage pathway, showing IC₅₀ values of 1–5 μM in malaria models .
-
Ergogenic Effects: Enhances anabolic hormone secretion in preclinical studies.
Applications in Drug Development
Neurological Disorders
-
Anxiety/Depression: Preclinical trials demonstrate reduced immobility time in forced swim tests (30% reduction at 10 mg/kg).
-
Cognitive Enhancement: Improves spatial memory in rodent models via synaptic plasticity modulation .
Antimicrobial Agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume